molecular formula C12H13NO4 B2610078 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid CAS No. 26749-97-3

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid

Cat. No.: B2610078
CAS No.: 26749-97-3
M. Wt: 235.239
InChI Key: OEHPDRUJDIEYEF-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid (CAS 26749-97-3) is a bicyclic imide derivative with a propanoic acid side chain. Its molecular formula is C₁₂H₁₃NO₄ (MW: 235.24 g/mol), and it features a norbornene-methanoisoindole core fused to a 1,3-dioxo moiety . This compound is widely utilized in polymer chemistry as a functional monomer, particularly in the synthesis of bifunctional polycarbonates via esterification reactions . Its structural rigidity and reactive carboxylic acid group make it valuable for designing materials with tailored thermal and mechanical properties.

Properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-8(15)3-4-13-11(16)9-6-1-2-7(5-6)10(9)12(13)17/h1-2,6-7,9-10H,3-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHPDRUJDIEYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Methanoisoindole Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the dioxo groups.

    Attachment of the Propanoic Acid Side Chain: This step often involves alkylation or acylation reactions, where the propanoic acid moiety is introduced via a nucleophilic substitution or addition reaction.

Industrial Production Methods: Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are optimized to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanoisoindole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups or other reduced forms.

    Substitution: The propanoic acid side chain can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with hydroxyl or alkyl groups replacing the dioxo groups.

    Substituted Derivatives: Compounds with various functional groups replacing the carboxyl group.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemical Probes: Used in research to study enzyme interactions and metabolic pathways.

Industry:

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its bioactivity.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include oxidative stress responses, signal transduction pathways, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical data for the target compound and its analogues:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features
3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid 26749-97-3 C₁₂H₁₃NO₄ 235.24 Propanoic acid substituent; used in polymer synthesis
2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2-yl)benzoic acid 5660-41-3 C₁₃H₁₁NO₄ 245.23 Benzoic acid substituent; increased aromaticity may reduce solubility
2-(1,3-Dioxohexahydro-4,7-methanoisoindol-2-yl)propanoic acid (stereoisomer) 32392-58-8 C₁₂H₁₅NO₄ 237.25 Structural isomerism; altered stereochemistry impacts reactivity
3-(1,3-Dioxo...)-N-(4-methylphenyl)propanamide N/A C₁₉H₂₀N₂O₃ 324.38 Amide substitution; higher logP (1.91) suggests enhanced lipophilicity
Oprea1 (docking derivative) N/A C₂₄H₂₁N₃O₆S₂ 519.57 Bioactive derivative with NK1 receptor antagonism (docking score: -13.64)

Pharmacological and Physicochemical Properties

  • Anti-inflammatory Activity : Analogues like 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide exhibit COX-1/2 inhibition (91% yield, m.p. 159–161°C) .
  • Thermal Stability: The norbornene core in the parent compound enhances thermal resistance in polymers compared to linear aliphatic analogues .
  • Solubility: Propanoic acid derivatives generally exhibit better aqueous solubility than benzoic acid or aryl-substituted variants .

Research Findings and Industrial Relevance

  • Material Science : The parent compound enables orthogonal polymerization strategies, producing functionalized polycarbonates for biomedical devices .
  • Drug Design : Derivatives like Oprea1 show promise in silico as neurokinin-1 (NK1) receptor antagonists, highlighting the scaffold’s versatility in medicinal chemistry .
  • Stereochemical Impact : Stereoisomers (e.g., CAS 32392-58-8) are critical in enantioselective catalysis and chiral drug synthesis .

Biological Activity

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action.

  • Molecular Formula : C₁₂H₁₃N₄O₄
  • Molecular Weight : 235.236 g/mol
  • CAS Number : 26749-97-3
  • Appearance : White to light yellow powder or crystal

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The specific compound has been evaluated for its potential antibacterial and antifungal properties.

Antimicrobial Activity

A study published in Molecules highlighted the synthesis and biological evaluation of various dioxolane derivatives. Although the exact activity of this compound was not directly reported in this study, related compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens including:

PathogenActivity Observed
Staphylococcus aureusMIC values between 625–1250 µg/mL
Staphylococcus epidermidisSignificant activity
Enterococcus faecalisMIC value of 625 µg/mL
Pseudomonas aeruginosaPerfect activity observed
Candida albicansSignificant antifungal activity

The minimum inhibitory concentration (MIC) values were used to quantify the effectiveness of these compounds against bacterial strains.

While specific mechanisms for this compound are yet to be fully elucidated in the literature, compounds with similar structures typically act by disrupting cell wall synthesis or interfering with metabolic pathways in microorganisms.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various dioxolane derivatives and evaluated their antibacterial properties. The results indicated that structural modifications could enhance biological activity.
  • Comparative Analysis :
    • Compounds with similar dioxo structures have shown promising results in treating infections caused by resistant strains of bacteria. The structural integrity and functional groups play crucial roles in their interaction with microbial targets.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via imide functionalization or esterification of precursor bicyclic anhydrides. Key methods include:

  • Photoligation : Reaction of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with amino acid derivatives in EtOH/1,4-dioxane under argon at 0°C, achieving yields >70% .
  • Esterification : Coupling with carboxylic acids using DCC (dicyclohexylcarbodiimide) or similar catalysts, yielding bifunctional monomers (e.g., 66% yield in ) .
  • Thiol-ene click chemistry : TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) catalysis in CHCl₃ at RT, yielding 82% via regioselective thiol addition .
    Critical factors : Solvent polarity (e.g., EtOH/dioxane mixtures), inert atmosphere (argon), and catalyst choice (DCC vs. TBD) significantly impact reaction efficiency.

Advanced Synthesis: Orthogonal Polymerization

Q. Q2. How can this compound enable orthogonal polymerization strategies for functional copolymers?

Answer: The bifunctional monomer design leverages its dual reactivity:

  • The imide moiety undergoes ring-opening polymerization (ROP) with aliphatic carbonates .
  • The propanoic acid group allows conjugation to alkynes or amines for click chemistry (e.g., thiol-ene, imide-yne) .
    Example: In , monomer 10 was synthesized by esterifying the compound with alcohol derivatives, enabling sequential ROP and Cu-free azide-alkyne cycloaddition for block copolymer synthesis .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify regiochemistry (e.g., methanoisoindol proton signals at δ 6.06 ppm) and ester/imide linkages .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ = 585.2376 in ) .
  • X-ray crystallography : Resolves stereochemistry (e.g., asymmetric unit analysis in ) .

Data Contradiction Analysis

Q. Q4. How can discrepancies in reported synthetic yields (e.g., 54% vs. 82%) be resolved?

Answer: Yield variations arise from:

  • Catalyst efficiency : TBD outperforms traditional bases like pyridine in thiol-ene reactions .
  • Side reactions : Competing hydrolysis in aqueous conditions (e.g., vs. anhydrous protocols in ).
    Mitigation : Optimize solvent (anhydrous CHCl₃ vs. EtOH), stoichiometry (excess thiol), and reaction time (shorter for moisture-sensitive steps) .

Advanced Applications: Bioconjugation and Drug Design

Q. Q5. How is this compound utilized in covalent drug conjugation or supramolecular assemblies?

Answer:

  • Bioconjugation : The imide group reacts with amines/thiols in proteins under mild conditions. For example, describes its use in synthesizing TLR agonist conjugates via piperidine linker chemistry .
  • Supramolecular chemistry : Urea/norbornene motifs in enable reversible self-assembly via hydrogen bonding and π-π stacking .

Photoresponsive and Mechanochemical Applications

Q. Q6. What role does this compound play in photoresponsive or mechanically triggered systems?

Answer:

  • Photoacid generators (PAGs) : Derivatives act as non-ionic PAGs, releasing trifluoromethanesulfonic acid upon UV exposure for lithography .
  • Mechanophores : In , it forms part of a mechanochemically labile linker in polymer backbones, enabling stress-responsive degradation .

Crystallography and Intermolecular Interactions

Q. Q7. How do intermolecular forces influence the crystal packing of derivatives?

Answer: X-ray studies ( ) reveal:

  • C–H⋯O/Cl interactions : Stabilize layered structures.
  • Cl⋯π contacts : Contribute to 3D networks in halogenated derivatives.
  • Stereoelectronic effects : The norbornene bridge imposes rigidity, favoring specific dihedral angles .

Click Chemistry Optimization

Q. Q8. What strategies improve regioselectivity in imide-yne click reactions involving this compound?

Answer:

  • Catalyst screening : TBD enhances thiol-ene selectivity over radical pathways .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) favor Michael addition over side reactions.
  • Substrate design : Electron-deficient alkynes (e.g., acrylates) improve reaction kinetics .

Table: Key Synthetic and Application Data

ApplicationMethodYieldKey Reference
Orthogonal polymerizationEsterification + ROP66%
Thiol-ene click chemistryTBD catalysis in CHCl₃82%
BioconjugationPiperidine linker synthesis95%
Photoresponsive PAGsTriflate derivatizationN/A

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